Cumyl-PINACA

Vue d'ensemble

Description

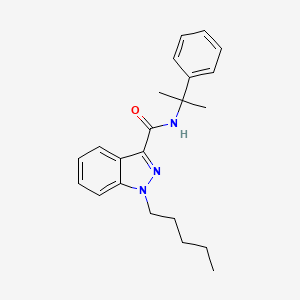

- CUMYL-PINACA (également connu sous le nom de SGT-24) est un cannabinoïde synthétique à base d'indazole-3-carboxamide.

- Il agit comme un agoniste puissant des récepteurs cannabinoïdes, avec une sélectivité d'environ 3 fois plus élevée pour les récepteurs CB₁ (EC₅₀ de 0,15 nM) et CB₂ (EC₅₀ de 0,41 nM) chez l'homme .

- Ses propriétés physiologiques et toxicologiques in vivo ne sont pas complètement comprises .

Méthodes De Préparation

- Les voies de synthèse de CUMYL-PINACA impliquent la synthèse chimique.

- Les conditions de réaction spécifiques et les méthodes de production industrielle ne sont pas largement documentées dans le domaine public.

Analyse Des Réactions Chimiques

- CUMYL-PINACA peut subir diverses réactions, y compris l'oxydation, la réduction et la substitution.

- Les réactifs et les conditions courantes utilisés dans ces réactions ne sont pas explicitement rapportés.

- Les principaux produits formés à partir de ces réactions restent non divulgués.

Applications de la recherche scientifique

- This compound a été identifié comme une drogue de synthèse dans des produits illicites .

- Ses applications s'étendent à des domaines tels que la chimie, la biologie, la médecine et l'industrie, bien que la recherche détaillée reste limitée.

Mécanisme d'action

- Le composé exerce ses effets en se liant aux récepteurs cannabinoïdes (CB₁ et CB₂).

- Les cibles moléculaires et les voies impliquées dans son action nécessitent des investigations supplémentaires.

Applications De Recherche Scientifique

- CUMYL-PINACA has been identified as a designer drug in illegal products .

- Its applications extend to fields such as chemistry, biology, medicine, and industry, although detailed research remains limited.

Mécanisme D'action

- The compound exerts its effects by binding to cannabinoid receptors (CB₁ and CB₂).

- Molecular targets and pathways involved in its action require further investigation.

Comparaison Avec Des Composés Similaires

- La singularité de CUMYL-PINACA réside dans sa structure d'indazole-3-carboxamide.

- Des composés similaires comprennent AB-PINACA et 5-fluoro this compound (un dérivé de AB-PINACA) .

Activité Biologique

Cumyl-PINACA, a synthetic cannabinoid, has garnered attention for its potent biological activity, particularly as a cannabinoid receptor agonist. This article explores its pharmacological properties, metabolism, and implications for public health, supported by data tables and case studies.

Overview of this compound

This compound is part of a class of compounds known as synthetic cannabinoids, which are designed to mimic the effects of tetrahydrocannabinol (THC), the active component of cannabis. Its structure includes a cumyl group and an indazole core, which contribute to its binding affinity and efficacy at cannabinoid receptors.

Biological Activity

Binding Affinity and Efficacy:

this compound exhibits high binding affinity for the cannabinoid receptors CB1 and CB2. Research indicates that it acts as a full agonist at these receptors, with an EC50 value of approximately 0.06 nM at the CB1 receptor, making it one of the most potent synthetic cannabinoids tested .

Table 1: Binding Affinities and Functional Activities

| Compound | Receptor | Ki (nM) | EC50 (nM) |

|---|---|---|---|

| This compound | CB1 | 2.6 | 0.06 |

| 5F-Cumyl-PINACA | CB1 | 14.7 | 0.06 |

| CUMYL-4CN-BINACA | CB1 | 2.6 | 0.58 |

The data shows that this compound has a significantly lower EC50 compared to other synthetic cannabinoids, indicating its high potency .

Metabolism

The metabolism of this compound has been studied to understand its pharmacokinetics and potential metabolites. Research highlights that the primary metabolic pathways involve hydroxylation and N-dealkylation, similar to other synthetic cannabinoids like AM-2201 and JWH-018 .

Table 2: Metabolic Pathways of this compound

| Metabolic Process | Description |

|---|---|

| Hydroxylation | Addition of hydroxyl groups |

| N-Dealkylation | Removal of alkyl groups from nitrogen |

| Glucuronidation | Conjugation with glucuronic acid |

These metabolic processes can lead to various metabolites detectable in biological samples, which are crucial for forensic analysis and understanding the drug's effects on human health.

Case Study 1: Public Health Implications

In a case reported in Trieste, Italy, individuals experienced severe adverse effects after inhaling products containing synthetic cannabinoids labeled as "Che Sballo platinum." Analysis revealed the presence of 5F-Cumyl-PINACA, leading to symptoms such as hallucinations and tachycardia. The findings underscore the need for awareness regarding the potency and risks associated with synthetic cannabinoids .

Case Study 2: E-Liquid Analysis

A study examining e-liquids for electronic cigarettes found that this compound was the most potent substance among those tested. The implications of its use in vaping products raise concerns about the health risks posed to users, particularly adolescents .

Propriétés

IUPAC Name |

1-pentyl-N-(2-phenylpropan-2-yl)indazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O/c1-4-5-11-16-25-19-15-10-9-14-18(19)20(24-25)21(26)23-22(2,3)17-12-7-6-8-13-17/h6-10,12-15H,4-5,11,16H2,1-3H3,(H,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCBASRYREGWIJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN1C2=CC=CC=C2C(=N1)C(=O)NC(C)(C)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001019036 | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400742-15-5 | |

| Record name | N-(1-Methyl-1-phenylethyl)-1-pentyl-1H-indazole-3-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1400742-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cumyl-PINACA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400742155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cumyl-PINACA | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001019036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CUMYL-PINACA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3N1P3KD3CV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.